![molecular formula C10H13ClN2 B3004002 4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine CAS No. 1480129-17-6](/img/structure/B3004002.png)
4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as the thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives, have been synthesized based on pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidines exhibit a range of chemical reactions, often associated with their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary. For example, 4-(Chloromethyl)-2-(methylthio)pyrimidine has a molecular formula of C6H7ClN2S, an average mass of 174.651 Da, and a mono-isotopic mass of 174.001846 Da .Scientific Research Applications
Antitumor Activity
Pyrimidine derivatives, such as 4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine, are known to be present in naturally occurring nucleosides like Formycin A and B, which exhibit significant antitumor activity . These compounds can be synthesized and modified to enhance their efficacy against various cancer cell lines.
Antiviral Properties
The pyrimidine scaffold is also associated with antiviral properties . Derivatives of pyrimidine have been studied for their potential to inhibit the replication of viruses, making them valuable in the development of new antiviral medications .
Analgesic Effects
Some pyrimidine derivatives demonstrate analgesic effects , providing pain relief without the addictive properties of opioids. This makes them an important area of research for new pain management therapies .
Erectile Dysfunction Treatment
The structural framework of pyrimidine has been utilized in the treatment of male erectile dysfunction . Research into this application explores the potential of pyrimidine derivatives to act on specific pathways involved in erectile function .
Hyperuricemia and Gout Prevention
Pyrimidine compounds have been implicated in the treatment and prevention of hyperuricemia and gout . Their ability to modulate uric acid levels in the body is of particular interest for developing new gout medications .
Antibacterial and Antiproliferative Activity
Functionally substituted pyrimidine derivatives have shown promising antibacterial and antiproliferative activity . This suggests their potential use in combating bacterial infections and controlling cell proliferation in diseases like cancer .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, playing a crucial role in numerous biochemical processes .
Mode of Action
It’s worth noting that pyrimidine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
It’s known that pyrimidine derivatives can be involved in a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-6-3-9(6)10-12-7(2)4-8(5-11)13-10/h4,6,9H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKPQBWENXTQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NC(=CC(=N2)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine |
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